Cas no 2877649-04-0 (4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide)

4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- F6802-6508
- 2877649-04-0
- AKOS040878599
- 4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide
- 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide
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- Inchi: 1S/C12H18N4O3S/c1-20(18,19)15-9-3-6-16(7-4-9)10-2-5-14-11(8-10)12(13)17/h2,5,8-9,15H,3-4,6-7H2,1H3,(H2,13,17)
- InChI Key: FDEUQBPOSGHISV-UHFFFAOYSA-N
- SMILES: S(C)(NC1CCN(C2C=CN=C(C(N)=O)C=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 298.10996162g/mol
- Monoisotopic Mass: 298.10996162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 114Ų
4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6802-6508-20mg |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6802-6508-10mg |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6802-6508-5μmol |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6802-6508-15mg |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6802-6508-40mg |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6802-6508-20μmol |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6802-6508-1mg |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6802-6508-5mg |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6802-6508-3mg |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6802-6508-2μmol |
4-(4-methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide |
2877649-04-0 | 2μmol |
$85.5 | 2023-09-07 |
4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide
Introduction to 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide (CAS No. 2877649-04-0)
4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 2877649-04-0, represents a novel molecular scaffold with potential applications in the development of therapeutic agents. The structure of this molecule incorporates a pyridine-2-carboxamide moiety linked to a 4-methanesulfonamidopiperidine group, which suggests a unique combination of pharmacophoric features that may contribute to its biological activity.
The pyridine-2-carboxamide moiety is a well-established pharmacophore in medicinal chemistry, often found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets such as enzymes and receptors. Pyridine derivatives are particularly interesting because they can modulate various physiological pathways, making them valuable candidates for drug development. The presence of the carboxamide functional group further enhances the compound's potential for hydrogen bonding interactions, which are crucial for binding affinity and specificity.
On the other hand, the 4-methanesulfonamidopiperidine component introduces additional complexity to the molecular structure. Piperidine derivatives are known for their role in central nervous system (CNS) drugs, where they can influence neurotransmitter systems. The methanesulfonamide group is also a common pharmacophore in drug design, often contributing to the solubility and bioavailability of molecules. The combination of these two moieties in 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide suggests a multifaceted approach to drug design, potentially targeting multiple biological pathways or enhancing the pharmacokinetic properties of the lead compound.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the biological potential of such complex molecules more efficiently. The scaffold of 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide has been investigated using molecular docking studies to predict its interactions with various biological targets. Preliminary results indicate that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory and metabolic diseases. These findings align with current trends in drug discovery, where multitarget inhibition is increasingly recognized as a promising strategy for developing effective therapeutics.
In addition to its potential therapeutic applications, 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide has been studied for its chemical properties, including solubility, stability, and metabolic degradation pathways. These characteristics are critical for determining the feasibility of using this compound in clinical settings. Solubility, in particular, is a key factor that influences drug absorption and distribution within the body. The presence of polar functional groups such as the carboxamide and methanesulfonamide moieties suggests that this compound may have good solubility in water, which could enhance its bioavailability.
The synthesis of 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to construct the complex framework of this molecule efficiently. These methods not only improve the scalability of production but also allow for modifications to the molecular structure to fine-tune its biological activity.
One of the most exciting aspects of working with compounds like 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide is the opportunity to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can gain insights into which structural features are most important for biological activity. This information can then be used to design next-generation compounds with improved efficacy and reduced side effects. The flexibility offered by this molecular scaffold makes it an ideal candidate for such explorations.
The field of medicinal chemistry is constantly evolving, with new tools and technologies enabling more sophisticated approaches to drug discovery. Techniques such as fragment-based drug design and virtual screening are being increasingly utilized to identify promising candidates like 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide. These methods allow researchers to screen large libraries of compounds rapidly and identify those with high potential for further development.
As interest in precision medicine grows, there is also a greater focus on developing personalized therapies tailored to individual patients' needs. Compounds like 4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide, with their complex structures and multiple potential targets, could play a significant role in this area. By understanding how these molecules interact with specific biological pathways, researchers can develop treatments that are more precisely targeted to individual patients' genetic profiles.
In conclusion,4-(4-Methanesulfonamidopiperidin-1-yl)pyridine-2-carboxamide (CAS No. 2877649-04-0) represents a promising lead compound in pharmaceutical research. Its unique molecular structure combines several pharmacophoric features that make it an attractive candidate for further investigation into treating various diseases. With ongoing advancements in synthetic chemistry and computational biology,this compound holds significant potential for contributing to next-generation therapeutics that address unmet medical needs.
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